molecular formula C15H20O3 B190639 Atractylenolid III CAS No. 73030-71-4

Atractylenolid III

Katalognummer: B190639
CAS-Nummer: 73030-71-4
Molekulargewicht: 248.32 g/mol
InChI-Schlüssel: FBMORZZOJSDNRQ-GLQYFDAESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Atractylenolid III übt seine Wirkungen durch mehrere molekulare Ziele und Pfade aus :

Wirkmechanismus

Target of Action

Atractylenolide III (AT-III) is known to interact with several targets in the body. It has been found to regulate the secretion and expression of Interleukin-6 , thereby mediating the immune response caused by mast cells . It also influences the Jak3/Stat3 signaling pathway , which plays a crucial role in its anti-cancer activity .

Mode of Action

AT-III’s interaction with its targets leads to various changes in cellular functions. For instance, it downregulates the expression of Jak3/Stat3-dependent IDO . It also inhibits aromatases and induces apoptosis . Furthermore, it has been suggested that AT-III may have a sonic hedgehog pathway-dependent mechanism of action as an inducer of chondrogenic differentiation .

Biochemical Pathways

AT-III affects several biochemical pathways. It has been shown to influence the Jak3/Stat3 signaling pathway , which is involved in various cellular processes including cell growth, differentiation, and apoptosis. It also modulates the TLR4/NF-κB, PI3K/Akt, and MAPK signaling pathways , which primarily mediate its anti-inflammatory effects .

Pharmacokinetics

AT-III is rapidly absorbed but slowly metabolized . This characteristic suggests that it has good bioavailability. Due to the inhibitory effects of atractylenolides on metabolic enzymes, it is necessary to pay attention to the possible side effects of combining atractylenolides with other drugs .

Result of Action

AT-III has been found to have anti-cancer, anti-inflammatory, anti-platelet, anti-osteoporosis, and antibacterial activity . It also protects the nervous system and regulates blood glucose and lipids . Its anti-cancer activity can be attributed to its influence on the Jak3/Stat3 signaling pathway . Moreover, it can protect multiple organs by modulating oxidative stress, attenuating the inflammatory response, activating anti-apoptotic signaling pathways, and inhibiting cell apoptosis .

Action Environment

The action, efficacy, and stability of AT-III can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism due to the inhibitory effects of atractylenolides on metabolic enzymes . More research is needed to fully understand how different environmental factors influence the action of AT-III.

Biochemische Analyse

Biochemical Properties

Atractylenolide III interacts with various enzymes and proteins, playing a significant role in biochemical reactions . It is known to be oxygenated during systemic metabolism mainly by cytochrome P450 enzymes (CYP450s), iron-containing porphyrin-based oxygenases .

Cellular Effects

Atractylenolide III has been found to have a diverse array of effects on various types of cells and cellular processes . It can protect multiple organs by modulating oxidative stress, attenuating the inflammatory response, activating anti-apoptotic signaling pathways, and inhibiting cell apoptosis . These protective effects extend to the heart, liver, lung, kidney, stomach, intestine, and nervous system .

Molecular Mechanism

The molecular mechanism of Atractylenolide III involves its influence on various signaling pathways. The anti-cancer activity of Atractylenolide III can be attributed to its influence on the JAK2/STAT3 signaling pathway . Additionally, the TLR4/NF-κB, PI3K/Akt, and MAPK signaling pathways primarily mediate the anti-inflammatory effects of Atractylenolide III .

Temporal Effects in Laboratory Settings

Atractylenolide III is rapidly absorbed but slowly metabolized . Over time, the oxygenated form of Atractylenolide III is maintained at higher levels than the original form of Atractylenolide III in rat plasma samples .

Dosage Effects in Animal Models

The effects of Atractylenolide III vary with different dosages in animal models

Metabolic Pathways

Atractylenolide III is involved in various metabolic pathways. In a cytochrome P450 (CYP450)-mimetic oxidation model, atractylenolide-II is oxidized to Atractylenolide III, and Atractylenolide III is converted to atractylenolide-I via dehydration .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Atractylenolid III kann durch Oxidation von Atractylenolid II unter Verwendung von Cytochrom-P450-Enzymen (CYP450s) oder biomimetischen Eisen-Porphyrin-Komplexen synthetisiert werden . Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Eisen(IV)-oxo-Porphyrin-p-Kationradikal-Komplex, [(tmp+ c)FeIV(O)]+, der den Sauerstoffprozess erleichtert .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet hauptsächlich die Extraktion und Reinigung aus dem Rhizom von Atractylodes macrocephala Koidz. Der Prozess umfasst Trocknen, Mahlen und Lösungsmittelextraktion, gefolgt von chromatographischen Techniken zur Isolierung und Reinigung der Verbindung .

Arten von Reaktionen:

Häufige Reagenzien und Bedingungen:

Hauptprodukte, die gebildet werden:

Biologische Aktivität

Atractylenolide III (ATL-III) is a bioactive compound derived from Atractylodes macrocephala, a traditional medicinal herb. Research has highlighted its diverse biological activities, particularly in anticancer, anti-inflammatory, and neuroprotective contexts. This article synthesizes findings from various studies to provide a comprehensive overview of ATL-III's biological activity, supported by data tables and case studies.

Anticancer Activity

ATL-III has been shown to exhibit significant anticancer properties through multiple mechanisms:

  • Inhibition of Indoleamine 2,3-dioxygenase (IDO) : ATL-III reduces the expression of IDO, an enzyme that contributes to immune suppression in tumors. A study demonstrated that ATL-III inhibits the Jak3/Stat3 signaling pathway, leading to decreased IDO expression in lung cancer cells . The compound binds directly to Jak3, preventing its activation and subsequent Stat3 phosphorylation.
  • Effects on Angiogenesis : In gastric precancerous lesions, ATL-III treatment reduced microvascular abnormalities and early angiogenesis. The expression of vascular endothelial growth factor A (VEGF-A) and hypoxia-inducible factor 1-alpha (HIF-1α) was significantly decreased in ATL-III-treated groups compared to controls .

Anti-inflammatory Effects

ATL-III has demonstrated potent anti-inflammatory properties, particularly in models of ulcerative colitis:

  • Mitochondrial Protection : ATL-III improves mitochondrial function and protects against oxidative stress-induced damage in intestinal epithelial cells. It activates the AMPK/SIRT1/PGC-1α signaling pathway, which is crucial for maintaining mitochondrial health during inflammatory responses .
  • Reduction of Proinflammatory Cytokines : In animal models of colitis, ATL-III administration resulted in lower levels of proinflammatory cytokines and improved histological outcomes, indicating its potential as a therapeutic agent for inflammatory bowel diseases .

Neuroprotective Effects

Research indicates that ATL-III may also exert neuroprotective effects:

  • Oxidative Stress Mitigation : ATL-III has been shown to reduce oxidative stress in neuronal cells, enhancing cell viability and function. This effect is attributed to its ability to activate antioxidant pathways and reduce reactive oxygen species (ROS) production .

Summary of Key Findings

The following table summarizes the biological activities and mechanisms of action of Atractylenolide III based on recent studies:

Biological ActivityMechanism of ActionStudy Reference
AnticancerInhibition of IDO via Jak3/Stat3 pathway
Reduction of angiogenesis (VEGF-A, HIF-1α)
Anti-inflammatoryActivation of AMPK/SIRT1/PGC-1α signaling
Decrease in proinflammatory cytokines
NeuroprotectiveReduction of oxidative stress

Case Studies

  • Lung Cancer Model : In a study involving lung cancer cells treated with ATL-III, researchers observed significant inhibition of cell proliferation and migration. The treatment led to decreased levels of IDO and altered immune response markers, suggesting a potential role for ATL-III in cancer immunotherapy .
  • Gastric Precancerous Lesions : In a rat model of gastric precancerous lesions induced by MNNG (N-methyl-N-nitrosoguanidine), ATL-III administration resulted in improved histopathological conditions and reduced weight loss compared to untreated controls. This study highlights ATL-III's potential as a preventive agent against gastric cancer progression .

Eigenschaften

IUPAC Name

(4aS,8aR,9aS)-9a-hydroxy-3,8a-dimethyl-5-methylidene-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-9-5-4-6-14(3)8-15(17)12(7-11(9)14)10(2)13(16)18-15/h11,17H,1,4-8H2,2-3H3/t11-,14+,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBMORZZOJSDNRQ-GLQYFDAESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC3C(=C)CCCC3(CC2(OC1=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C[C@H]3C(=C)CCC[C@@]3(C[C@@]2(OC1=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50223308
Record name Atractylenolide III
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50223308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

In methanol, 1 mg/mL, clear, colorless
Record name Atractylenolide III
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8108
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White to off-white powder or crystals

CAS No.

73030-71-4
Record name Atractylenolide III
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73030-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Atractylenolide III
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073030714
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Atractylenolide III
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50223308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Atractylenolide III
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8108
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Atractylenolide III
Reactant of Route 2
Atractylenolide III
Reactant of Route 3
Atractylenolide III
Reactant of Route 4
Atractylenolide III
Reactant of Route 5
Atractylenolide III
Reactant of Route 6
Atractylenolide III
Customer
Q & A

ANone: Atractylenolide III (ATL-III) exhibits its effects through interactions with various cellular targets and signaling pathways. Some key interactions and downstream effects include:

  • Bax/Bcl-2 pathway: ATL-III has been shown to promote apoptosis in cancer cells by upregulating pro-apoptotic proteins like Bax and caspase-3 while downregulating anti-apoptotic protein Bcl-2. [, ]
  • NLRP3 inflammasome: ATL-III demonstrates anti-inflammatory effects by suppressing the activation of the NLRP3 inflammasome, leading to a reduction in the production of inflammatory cytokines like IL-1β and TNF-α. []
  • Sonic Hedgehog (Shh) pathway: ATL-III promotes chondrogenic differentiation in mesenchymal stem cells by activating the Shh pathway, which leads to increased expression of chondrogenic markers like collagen II and aggrecan. []
  • AMP-activated protein kinase (AMPK) pathway: ATL-III can activate the AMPK signaling pathway, which plays a crucial role in regulating energy metabolism and has been linked to its beneficial effects in models of obesity, type 2 diabetes, and ulcerative colitis. [, , ]
  • PI3K/Akt/mTOR pathway: ATL-III has been shown to modulate the PI3K/Akt/mTOR pathway, impacting cell survival, proliferation, and autophagy. This pathway is implicated in its protective effects against muscle wasting and isoflurane-induced neuronal injury. [, , ]

ANone: Atractylenolide III is a sesquiterpene lactone with the following structural characteristics:

  • Molecular Formula: C15H20O3 [, , ]
  • Molecular Weight: 248.32 g/mol [, ]
  • Spectroscopic data: Confirmation of its structure is achieved through techniques like Mass Spectrometry (MS), Ultraviolet-visible Spectroscopy (UV), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance Spectroscopy (NMR). [, , ]
  • Solubility: Atractylenolide III exhibits limited solubility in water but dissolves better in organic solvents like hexane, ethyl acetate, diethyl ether, and ethanol. The solubility generally increases with temperature. [] This information is valuable for developing formulations with improved bioavailability.

ANone: Atractylenolide III is a natural product and not a catalyst. The research focuses on its biological activity and therapeutic potential rather than catalytic properties.

ANone: Yes, computational chemistry plays a role in understanding the interactions of Atractylenolide III with its targets:

  • Molecular docking: This technique has been used to predict the binding affinity of ATL-III to key proteins involved in the endoplasmic reticulum stress pathway, like GRP78 and PERK. [] It helps visualize potential interactions at the molecular level and guides further experimental validation.
  • Computer-aided design (CAD): This approach was used to identify potential target receptors for ATL-III, revealing AdipoR1 and adiponectin receptor 2 as possible binding partners. [] This information contributes to understanding the mechanisms of action of ATL-III in treating NAFLD.
  • Hydroxyl group at the 8-position: Research on the Shh pathway indicated that while the presence of the hydroxyl group in ATL-III was not essential for its activity, the compound lacking it (Atractylenolide I) also displayed efficacy. [] This suggests that modifications at this position might be tolerated without complete loss of activity.
  • Butenolide ring: A study on the anti-hallucinatory effects of Atractylenolide III suggests that its butenolide ring (B-C ring) shares structural similarities with serotonin, potentially contributing to its antagonistic activity against serotonin receptors. [] This observation opens avenues for exploring butenolide-related compounds as potential drug candidates.
  • Solubility Enhancement: The limited water solubility of ATL-III [] necessitates the development of formulations that improve its solubility and, consequently, its bioavailability. Techniques like the use of co-solvents, cyclodextrin complexation, or nanoparticle encapsulation could be explored.

ANone: Specific SHE regulations were not discussed in the provided research. Information on compliance, risk minimization, and responsible practices should be obtained from relevant regulatory authorities.

ANone: While detailed PK/PD studies were not extensively described, some information regarding its pharmacokinetics is available:

  • Absorption and Distribution: Following oral administration of Atractylenolide III in rats, the compound was detected in various tissues, including the lungs, cerebellum, heart, cerebrum, spleen, liver, and kidneys. [] The highest concentrations were found in the lungs, suggesting a potential for pulmonary targeting.
  • Metabolism: Research indicates that Atractylenolide III undergoes oxygenation during systemic metabolism, primarily mediated by cytochrome P450 enzymes (CYP450s). [] This metabolic transformation was observed both in vivo and in situ using biomimetic iron-porphyrin complexes.

ANone: Atractylenolide III has demonstrated efficacy in various in vitro and in vivo models:

    • Anticancer activity: ATL-III inhibits the growth and induces apoptosis in various cancer cell lines, including colorectal, liver, and gastric cancer cells. [, , ]
    • Anti-inflammatory activity: ATL-III suppresses the production of inflammatory cytokines (TNF-α, IL-1β, IL-6) in LPS-stimulated macrophages. []
    • Chondrogenic differentiation: ATL-III promotes chondrogenic differentiation in mesenchymal stem cells. []
    • Colitis models: ATL-III attenuates inflammation and improves disease severity in experimental colitis models induced by TNBS or DSS. [, ]
    • Asthma model: ATL-III reduces airway inflammation and improves lung function in an ovalbumin-induced asthma mouse model. [, ]
    • Spinal cord injury: ATL-III improves functional recovery and reduces inflammation after spinal cord injury in rats. []
    • Non-alcoholic fatty liver disease (NAFLD): ATL-III ameliorates liver injury, steatosis, and inflammation in a high-fat diet-induced NAFLD mouse model. []
    • Muscle wasting: ATL-III protects against muscle wasting in a chronic kidney disease rat model. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.